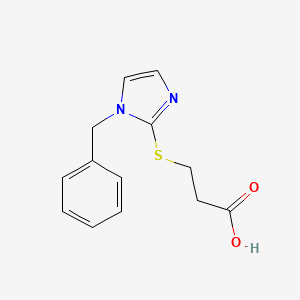![molecular formula C19H22N2O4S B5285776 2-(2-methylphenyl)-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B5285776.png)
2-(2-methylphenyl)-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenyl)-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and an acetamide moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 3-aminophenyl sulfonyl chloride with morpholine under controlled conditions to form the sulfonyl chloride intermediate.
Acylation reaction: The sulfonyl chloride intermediate is then reacted with 2-methylphenyl acetic acid in the presence of a suitable base, such as triethylamine, to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-methylphenyl)-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-(2-methylphenyl)-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-methylphenyl)-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may bind to and inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-methoxyphenyl)-1-morpholin-4-yl-ethanethione
- 2-methoxyphenyl isocyanate
Uniqueness
Compared to similar compounds, 2-(2-methylphenyl)-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide is unique due to its specific structural features, such as the presence of both a morpholine ring and a sulfonyl group
Propriétés
IUPAC Name |
2-(2-methylphenyl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-5-2-3-6-16(15)13-19(22)20-17-7-4-8-18(14-17)26(23,24)21-9-11-25-12-10-21/h2-8,14H,9-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDCSPICRSWHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5285696.png)
![7-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5285700.png)
![5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B5285703.png)
![1-(1-benzoxepin-4-ylcarbonyl)-4-[(dimethylamino)methyl]-4-azepanol](/img/structure/B5285704.png)
![N-isopropyl-5-methoxy-N-[(5-oxopyrrolidin-2-yl)methyl]-2-furamide](/img/structure/B5285706.png)

![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5285734.png)

![1'-(cyclopropylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5285753.png)
![4-{[benzyl(methyl)amino]methyl}-6-methoxy-2H-chromen-2-one](/img/structure/B5285754.png)
![1-(4-methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B5285758.png)

![(5E)-5-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B5285764.png)
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]azepane](/img/structure/B5285779.png)
